5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one, also known as AG-1295, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the pyridazinone family and is known for its ability to inhibit the activity of platelet-derived growth factor (PDGF) receptor tyrosine kinase.
Mechanism of Action
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one inhibits the activity of PDGF receptor tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of cell proliferation, migration, and survival.
Biochemical and Physiological Effects
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival. The compound has also been shown to inhibit the activity of other receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the insulin-like growth factor 1 receptor (IGF-1R).
Advantages and Limitations for Lab Experiments
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has several advantages for lab experiments, including its high potency and selectivity for PDGF receptor tyrosine kinase. However, the compound also has several limitations, including its poor solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one, including the development of more potent and selective inhibitors of PDGF receptor tyrosine kinase. Additionally, the compound could be further studied for its potential therapeutic applications in other diseases, including pulmonary fibrosis and atherosclerosis. The use of 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one in combination with other therapies could also be explored to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one involves several steps, including the reaction of 5-chloro-2-nitroaniline with ethyl 2-bromoacetate to form 5-chloro-2-nitro-N-(2-oxoethyl)aniline. This intermediate is then subjected to reduction with zinc and ammonium chloride to form 5-chloro-2-amino-N-(2-oxoethyl)aniline. The final step involves the reaction of this intermediate with 2-ethyl-4-methylthiazole-5-carboxaldehyde to form 5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one.
Scientific Research Applications
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. The compound has been shown to inhibit the activity of PDGF receptor tyrosine kinase, which plays a crucial role in the development and progression of these diseases.
properties
IUPAC Name |
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4OS/c1-2-8-14-6(5-17-8)3-12-7-4-13-15-10(16)9(7)11/h4-5H,2-3H2,1H3,(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNRLQGCJJUIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CNC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-[(2-ethyl-1,3-thiazol-4-yl)methylamino]-1H-pyridazin-6-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.